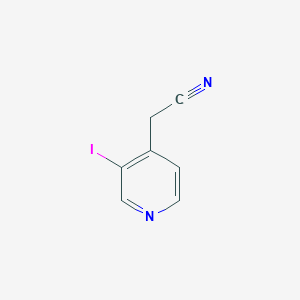

2-(3-Iodopyridin-4-yl)acetonitrile

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Organic Chemistry

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govrsc.orgnih.govlifechemicals.com Its presence is noted in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov The nitrogen atom within the pyridine ring not only influences the molecule's basicity and solubility but also provides a handle for further chemical modifications. nih.gov This has led to the widespread use of pyridine derivatives in drug design and discovery, with over 7,000 drug molecules incorporating this core structure. nih.gov The ability of the pyridine scaffold to be readily functionalized allows for the fine-tuning of a molecule's biological activity and physical properties, making it a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.org

Role of Acetonitrile (B52724) Functionality in Organic Transformations

The acetonitrile group (-CH₂CN) is a versatile functional group in organic synthesis. The acidic nature of the α-protons allows for the generation of a nucleophilic carbanion, which can participate in a variety of carbon-carbon bond-forming reactions. ntnu.no Furthermore, the nitrile group itself can be transformed into other valuable functionalities, such as carboxylic acids through hydrolysis or amines via reduction. mdpi.com Acetonitrile is not only a reactant but also a widely used polar aprotic solvent in organic reactions due to its ability to dissolve a wide range of polar and nonpolar compounds. ntnu.nolabproinc.com Its application as a two-carbon building block is crucial in the construction of more complex molecular architectures. researchgate.net

Contextualizing Halogenated Pyridines as Strategic Building Blocks

Halogenated pyridines are key intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. The carbon-halogen bond can be readily activated by transition metal catalysts, such as palladium or copper, to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex aromatic systems. The position of the halogen on the pyridine ring dictates its reactivity and the types of transformations it can undergo. Specifically, an iodine substituent, as in 2-(3-Iodopyridin-4-yl)acetonitrile, is particularly useful due to the relatively weak carbon-iodine bond, which facilitates oxidative addition in catalytic cycles. The introduction of halogen atoms also influences the electronic properties of the pyridine ring, which can be exploited to control the regioselectivity of subsequent reactions. rsc.orguni-muenster.de

Research Landscape of this compound

The research surrounding this compound is primarily focused on its utility as a building block in the synthesis of more complex heterocyclic systems. The presence of three distinct reactive sites—the pyridine nitrogen, the iodinated carbon, and the acetonitrile group—offers a platform for diverse chemical transformations. For instance, the iodo group can be utilized in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce new substituents at the 3-position of the pyridine ring. Simultaneously, the acetonitrile moiety can be elaborated to construct fused ring systems or introduce other functional groups. While specific, in-depth research articles solely dedicated to this compound are not abundant in the public domain, its importance can be inferred from its role as a key intermediate in patent literature and its availability from commercial suppliers of specialized chemical building blocks.

Table 1: Physicochemical Properties of Related Pyridylacetonitriles

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2-(Pyridin-4-yl)acetonitrile (B76164) | C₇H₆N₂ | 118.14 | 13121-99-8 nih.gov |

| 2-(4-Bromopyridin-2-yl)acetonitrile | C₇H₅BrN₂ | 196.03 | 312325-73-8 bldpharm.com |

The synthesis of the parent compound, 2-(pyridin-4-yl)acetonitrile, has been reported via the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate, which is prepared from 4-chloropyridine (B1293800) hydrochloride. google.com This suggests a potential synthetic route to this compound could start from a correspondingly substituted 3-iodo-4-chloropyridine precursor.

Table 2: Related Halogenated Pyridine Building Blocks

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 4-Iodopyridine | C₅H₄IN | 204.99 | 15854-87-2 chemicalbook.com |

| 2-Chloro-3-iodopyridin-4-amine | C₅H₄ClIN₂ | 254.46 | 909036-46-0 sigmaaldrich.comambeed.combldpharm.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodopyridin-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIWUSNKZVMZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CC#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000550-30-0 | |

| Record name | 2-(3-iodopyridin-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformations of 2 3 Iodopyridin 4 Yl Acetonitrile

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2-(3-Iodopyridin-4-yl)acetonitrile is a key site for reactivity, participating in coordination with metal ions and undergoing reactions such as quaternization and N-oxidation.

Coordination Chemistry and Ligand Properties in Metal Complexes

The pyridine nitrogen atom possesses a lone pair of electrons, enabling it to act as a ligand in coordination complexes with various metal ions. Nitriles, in general, are classified as charge-neutral Lewis bases and are considered soft ligands according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The ability of the pyridine nitrogen in related molecules to coordinate with metals is well-documented. For instance, complexes such as [Cu(MeCN)4]+ are common. wikipedia.org The coordination of nitriles can lead to the formation of stable complexes, and in some cases, the nitrile ligand can be labile, facilitating further reactions. wikipedia.org

The electronic properties of the metal and other ligands in the complex can influence the bonding between the metal and the nitrile. For example, in ruthenium complexes, the Ru-NCPh bond length changes with the oxidation state of the metal, indicating that nitriles can act as π-acceptors. wikipedia.org While specific studies on the coordination chemistry of this compound are not widely available, the general principles of pyridine and nitrile coordination suggest its potential to form a variety of metal complexes. The presence of the iodo and acetonitrile (B52724) substituents on the pyridine ring can influence the steric and electronic properties of the ligand, potentially leading to unique coordination behavior.

Quaternization and N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be readily quaternized by reacting with alkyl halides. This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a pyridinium (B92312) salt. The rate and success of quaternization can be influenced by steric hindrance and the nature of the solvent. For example, reactions of similar pyridine derivatives have been carried out in acetonitrile at elevated temperatures. nih.gov The formation of N-quaternized ketene (B1206846) N,O-acetals from the reaction of pyridines with reagents like ethoxyacetylene has also been reported. chemrxiv.org

Furthermore, the pyridine nitrogen can undergo N-oxidation, typically by treatment with a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA). This reaction forms a pyridine N-oxide, which can alter the electronic properties of the pyridine ring and serve as a handle for further functionalization. Pyridine N-oxides have been utilized in various synthetic transformations, including as catalysts in photoredox reactions. chemrxiv.org

Transformations Involving the Acetonitrile Group

The acetonitrile group of this compound is another key functional group that can undergo a range of chemical transformations.

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. This can lead to the formation of various new functional groups. For instance, nitriles can react with organometallic reagents, although this is less common than other transformations. More prevalent is the metal-catalyzed hydrogenation of nitriles, which proceeds through intermediates where the nitrile can act as an η2-ligand, binding side-on to the metal. wikipedia.org

Derivatizations Leading to Carboxylic Acids, Amides, and Amines

The acetonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Alkaline hydrolysis of related pyridylacetonitriles has been shown to yield the corresponding amides. nih.gov The direct conversion of carboxylic acids to amides is a common transformation in medicinal chemistry, often facilitated by coupling reagents. nih.gov

The nitrile group can also be reduced to a primary amine. Various reducing agents can accomplish this transformation. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective for reducing a wide range of nitriles to primary amines. nih.govorganic-chemistry.org Another method involves the use of ammonia (B1221849) borane (B79455) under thermal conditions. organic-chemistry.org Electrochemical reduction of nitriles to primary amines has also been demonstrated, offering a potentially more environmentally friendly route. osti.gov

| Transformation | Reagents and Conditions | Product |

| Hydrolysis to Amide | Alkaline hydrolysis (e.g., KOH/EtOH) nih.gov | 2-(3-Iodopyridin-4-yl)acetamide |

| Reduction to Amine | Diisopropylaminoborane/cat. LiBH4 nih.govorganic-chemistry.org | 2-(3-Iodopyridin-4-yl)ethanamine |

| Reduction to Amine | Ammonia borane, heat organic-chemistry.org | 2-(3-Iodopyridin-4-yl)ethanamine |

| Electrochemical Reduction | Cu nanoparticles, ambient temperature and pressure osti.gov | 2-(3-Iodopyridin-4-yl)ethanamine |

α-Carbon Functionalization: Enolate Chemistry and Alkylation

The carbon atom adjacent to the nitrile group (the α-carbon) is acidic due to the electron-withdrawing nature of the nitrile. This allows for the formation of a carbanion, or more accurately, an enolate-like species, upon treatment with a suitable base. masterorganicchemistry.comyoutube.com This enolate is a nucleophile and can react with various electrophiles. masterorganicchemistry.comlibretexts.org

Alkylation of the α-carbon can be achieved by treating the nitrile with a base to form the enolate, followed by the addition of an alkyl halide. youtube.com The choice of base and reaction conditions is crucial for successful alkylation and to avoid side reactions. The resulting α-alkylated nitriles can be further transformed into other functional groups.

The formation of the enolate removes any stereochemical information at the α-carbon if it was a chiral center, and subsequent reaction with an electrophile will typically lead to a racemic mixture if a new stereocenter is formed. libretexts.org

Cyclization Reactions Initiated by the Acetonitrile Group

The acetonitrile group in this compound is a key player in the formation of new ring systems. The acidic nature of the methylene (B1212753) protons adjacent to the nitrile and pyridine moieties allows for deprotonation and subsequent participation in cyclization reactions.

While specific examples detailing the cyclization of this compound initiated solely by its acetonitrile group are not extensively documented in the reviewed literature, the general reactivity of acetonitriles in cyclization is well-established. For instance, acetonitrile and its derivatives can undergo cyclotrimerization with alkynes. ntnu.no Additionally, they can react with α-haloacetophenones to form various heterocyclic structures. ntnu.no In the context of pyridine synthesis, acetonitrile can be used as a building block in reactions with other precursors, such as homopropargylic alcohols, catalyzed by palladium. ntnu.no

One can surmise that under appropriate conditions, the carbanion generated from this compound could act as a nucleophile, attacking an internal electrophilic center or an external reagent to initiate ring formation. For example, a domino reaction involving an initial Sonogashira coupling followed by an intramolecular carbanion-yne cyclization has been demonstrated for similar systems, leading to the formation of fused heterocycles like benzo[b]furans. organic-chemistry.org

Reactivity of the Iodine Substituent at the Pyridine 3-Position

The iodine atom at the 3-position of the pyridine ring is a highly versatile functional group, primarily serving as a leaving group in a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, C-N coupling)

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The general mechanism for these reactions involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reactivity order of halogens in these couplings is typically I > Br > OTf >> Cl > F. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The use of bulky and electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of the Suzuki-Miyaura coupling, allowing for the reaction of even challenging substrates like heteroaryl systems. nih.gov This method is widely used to create biaryl structures and other conjugated systems. libretexts.org For instance, the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles has been successfully demonstrated with specific palladium precatalysts, highlighting the potential for direct functionalization without the need for protecting groups. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org While traditional methods often require anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org Copper-free Sonogashira couplings have also been developed, which can sometimes be advantageous. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl iodide with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is notable for its ability to form bonds between sp², sp³, and sp hybridized carbon atoms and its tolerance of a wide range of functional groups. wikipedia.orgresearchgate.net The use of specific palladium catalysts in combination with ligands like tricyclopentylphosphine (B1587364) (PCyp₃) has enabled the coupling of various alkyl, alkenyl, and arylzinc halides. organic-chemistry.org

C-N Coupling (Buchwald-Hartwig Amination): While not explicitly detailed for this compound in the provided context, palladium-catalyzed C-N cross-coupling reactions are a powerful method for forming aryl-nitrogen bonds. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The use of specialized ligands is often crucial for achieving high yields and broad substrate scope.

| Reaction | Coupling Partner | Key Reagents | Bond Formed | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., Boronic Acid) | Pd Catalyst, Base | C(sp²)–C(aryl/vinyl) | libretexts.orgnih.govnih.gov |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | C(sp²)–C(sp) | organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc Compound | Pd or Ni Catalyst | C(sp²)–C(sp², sp³, sp) | wikipedia.orgresearchgate.netorganic-chemistry.org |

| C-N Coupling | Amine | Pd Catalyst, Base, Ligand | C(sp²)–N |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals can catalyze cross-coupling reactions involving aryl iodides. Nickel catalysts, for example, are a cost-effective alternative for certain transformations, including Sonogashira and Negishi-type couplings. wikipedia.orgwikipedia.org Copper-catalyzed C-N cross-coupling reactions of nitrogen heterocycles with iodopyridines have also been reported, often using a copper(I) oxide catalyst. researchgate.net These methods expand the toolkit available for modifying the pyridine core of this compound.

Nucleophilic Aromatic Substitution with Iodine as a Leaving Group

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be electron-deficient, a condition often met in pyridine derivatives due to the electron-withdrawing nature of the nitrogen atom. youtube.com In SNAr reactions, the rate is typically accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

The reactivity of halopyridines in SNAr reactions is position-dependent. 2- and 4-halopyridines are generally reactive, while 3-halopyridines are often unreactive. youtube.com This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom when the leaving group is at the 2- or 4-position, but not when it is at the 3-position. youtube.com Therefore, direct SNAr at the 3-position of this compound with iodine as the leaving group is expected to be challenging under standard SNAr conditions.

However, in the context of N-methylpyridinium ions, the leaving group ability in SNAr reactions with piperidine (B6355638) in methanol (B129727) follows the order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This suggests that under specific activation conditions, such as N-alkylation, the reactivity pattern can change, and the iodine at the 3-position might become more susceptible to substitution, although this is not the typical scenario.

Electrophilic Reactions Involving Iodine

While the iodine atom in aryl iodides primarily acts as a leaving group, it can also participate in electrophilic reactions under certain conditions. For instance, hypervalent iodine compounds can be generated and undergo reactions like the reductive iodonio-Claisen rearrangement. nih.gov More directly, elemental iodine can be used for the electrophilic iodination of activated aromatic and heteroaromatic rings. mdpi.com However, for an already iodinated pyridine like this compound, further electrophilic reaction at the iodine atom itself is not a common transformation. Instead, the electron-richness of the pyridine ring could potentially lead to further electrophilic substitution on the ring, though the existing substituents would direct this to specific positions.

Synergistic Reactivity of Multiple Functional Groups

The true synthetic utility of this compound often lies in the synergistic or sequential reactivity of its functional groups. A prime example is the combination of a palladium-catalyzed cross-coupling reaction at the 3-position with a subsequent reaction involving the acetonitrile group.

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents. clockss.org

In the case of this compound, both the pyridine nitrogen and the cyano group can potentially act as directing groups. However, the reaction of pyridines with organolithium reagents can be complicated by nucleophilic addition to the C=N bond of the ring. clockss.org To circumvent this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.org

The iodine atom at the 3-position also significantly influences the reactivity. While halogens are generally considered weak directing groups, their electronic and steric effects play a crucial role in the regioselectivity of lithiation. For 3-substituted pyridines, lithiation can occur at either the 2- or 4-position. Research on the lithiation of N-(pyridin-3-ylmethyl)pivalamide with t-butyllithium has shown that deprotonation occurs regioselectively at the 4-position. researchgate.net

The cyanomethyl group at the 4-position is another key functional group. The acidic protons of the methylene group can be removed by a strong base, leading to the formation of a carbanion. This provides an alternative site for reaction with electrophiles. The interplay between ortho-lithiation on the pyridine ring and deprotonation of the cyanomethyl group would depend on the reaction conditions, particularly the choice of base and temperature.

The general strategy for the directed ortho-metalation of a 3-iodopyridine (B74083) derivative like this compound would involve the use of a strong, non-nucleophilic base to selectively deprotonate the pyridine ring, followed by the addition of an electrophile to introduce new functionality.

Table 1: Representative Directed Ortho-Metalation of Substituted Pyridines

| Starting Material | Base | Electrophile (E) | Product | Yield (%) |

| N-(pyridin-3-ylmethyl)pivalamide | t-BuLi | Various | 4-Substituted derivative | High |

| 6-Fluoro-2-(pivaloylamino)pyridine | t-BuLi | MeSSMe | 6-Fluoro-3-methylthio-2-(pivaloylamino)pyridine | 70 |

| 2-Substituted Pyridines | LDA/LTMP | Various | 3-Substituted derivatives | - |

This table presents representative examples of directed ortho-metalation on substituted pyridines to illustrate the general principles applicable to this compound. Specific yields for the target compound are not available in the cited literature.

Tandem and Cascade Reactions for Molecular Complexity

The structure of this compound, with its multiple reactive sites, makes it a promising substrate for tandem and cascade reactions, which are highly efficient processes for building molecular complexity in a single operation. These reactions often involve a sequence of intramolecular events following an initial intermolecular reaction.

While specific examples of tandem or cascade reactions starting directly from this compound are not extensively documented in the reviewed literature, its functional groups suggest several potential pathways. The iodine atom allows for participation in various palladium-catalyzed cross-coupling reactions. For instance, a tandem Heck reaction-cyclization sequence could be envisioned.

Furthermore, the combination of the pyridine nitrogen, the iodine atom, and the activated methylene group of the acetonitrile moiety could facilitate novel cascade processes for the synthesis of fused heterocyclic systems. For example, palladium-catalyzed cascade reactions between o-iodo-N-alkenylanilines and tosylhydrazones have been shown to produce polysubstituted indoles and 1,4-dihydroquinolines. nih.gov A similar strategy could potentially be adapted for this compound, where the cyanomethyl group or a derivative thereof acts as an internal nucleophile.

Another potential avenue involves the transformation of the cyano group. Cyanoacetamide derivatives are known to be versatile precursors in the synthesis of various heterocyclic compounds, including bis[2-oxopyridine] and chromeno[3,4-c]pyridine derivatives. orientjchem.org A one-pot cascade reaction of 2-azido-2,4-dienoates with α-diazocarbonyl compounds has also been reported for the synthesis of substituted pyridines. nih.gov

Table 2: Potential Tandem/Cascade Reactions Involving Iodopyridine Scaffolds

| Reaction Type | Key Reactants | Resulting Heterocycle |

| Pd-catalyzed cascade | o-Iodo-N-alkenylanilines, Tosylhydrazones | Indoles, 1,4-Dihydroquinolines |

| Michael addition/cyclization | Bis(cyanoacetamide) derivatives, α,β-Unsaturated compounds | Bis(chromeno[3,4-c]pyridines) |

| Staudinger-Meyer/Wolff/aza-Wittig/electrocyclization | 2-Azido-2,4-dienoates, α-Diazocarbonyl compounds | Substituted Pyridines |

This table illustrates the types of tandem and cascade reactions that have been successfully applied to related structures, suggesting potential synthetic routes for elaborating the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization in Research of Pyridylacetonitrile Systems

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, chemists can map out the connectivity of atoms and identify key functional groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of covalent bonds. For 2-(3-Iodopyridin-4-yl)acetonitrile, the IR spectrum would be dominated by characteristic peaks confirming its key structural features.

The most diagnostic absorption would be the sharp, intense peak for the nitrile (C≡N) stretch, which typically appears in a relatively clean region of the spectrum. Aromatic C-H and C=C/C=N stretching vibrations confirm the presence of the pyridine (B92270) ring. The C-I bond also has a stretching vibration, but it occurs at very low frequencies (in the far-IR region) and may not be readily observed on standard mid-IR spectrophotometers.

Table 2: Expected IR Absorption Frequencies for this compound This is a table with interactive elements.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2240 - 2260 | Medium to Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methylene (B1212753) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong (multiple bands) |

| Iodoalkane | C-I Stretch | 500 - 600 | Weak to Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (Chemical Formula: C₇H₅IN₂), the high-resolution mass spectrum would provide an exact mass that confirms the elemental composition. The molecular ion peak (M⁺) would be expected to be clearly visible. Due to the presence of the heavy iodine atom, a characteristic fragmentation pathway would involve the loss of an iodine radical, leading to a significant [M-I]⁺ peak. Other likely fragmentations include the loss of the cyanomethyl group or parts of the pyridine ring. Analysis of fragmentation patterns of related compounds, such as 2-pyridylacetonitrile, can help in assigning the observed fragments.

Table 3: Predicted Mass Spectrometry Data for this compound This is a table with interactive elements.

| Parameter | Value/Fragment | Description |

|---|---|---|

| Molecular Formula | C₇H₅IN₂ | - |

| Molecular Weight | 244.04 g/mol | Calculated molecular mass |

| Molecular Ion (M⁺) | m/z 244 | The intact molecule ionized |

| Fragment | [M-I]⁺ | m/z 117, Loss of an iodine atom |

| Fragment | [M-CH₂CN]⁺ | m/z 204, Loss of the cyanomethyl radical |

| Fragment | [C₅H₃IN]⁺ | m/z 204, Alternative fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2-(4-methoxy-1H-indol-3-yl)acetonitrile, provides insight into the likely solid-state conformation. A crystallographic study would reveal the planarity of the pyridine ring and the torsion angle of the cyanomethyl group relative to the ring. Furthermore, it would identify any significant intermolecular forces, such as potential halogen bonding involving the iodine atom, which can influence the crystal packing. The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a 3D model of electron density and, subsequently, the atomic arrangement.

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For a polar, aromatic compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Specifically, reversed-phase HPLC (RP-HPLC) is well-suited for this type of analysis. In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18 silica) using a polar mobile phase. The components of the mixture separate based on their relative hydrophobicity. The purity of the sample can be determined by the area of the peak corresponding to the compound relative to the total area of all peaks. This method is also scalable for preparative chromatography to isolate the pure compound from reaction mixtures or impurities. The choice of mobile phase, often a mixture of acetonitrile (B52724) and water, can be optimized to achieve the best separation.

Table 4: Typical RP-HPLC Conditions for Analysis of Pyridylacetonitrile Systems This is a table with interactive elements.

| Parameter | Condition | Purpose |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | To perform the separation under high pressure. |

| Column | C18 (Octadecylsilyl), e.g., 150 x 4.6 mm, 5µm | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile / Water (Gradient Elution) | Polar mobile phase; gradient changes composition over time for efficient separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | To detect the aromatic compound as it elutes from the column. |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | To ensure reproducible retention times. |

Applications As a Precursor in Complex Molecule Synthesis

Construction of Fused Heterocyclic Ring Systems

The dual functionality of 2-(3-Iodopyridin-4-yl)acetonitrile makes it an ideal starting material for the synthesis of fused heterocyclic scaffolds, which are prevalent in many biologically active compounds and functional materials.

The pyrrolo[3,2-c]pyridine core is a key structural motif in a number of pharmacologically important molecules. The synthesis of this scaffold can be envisioned starting from this compound through a sequence involving a Sonogashira coupling followed by a base-mediated cyclization.

A plausible synthetic route would involve the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne. The resulting 3-alkynyl-4-cyanomethylpyridine intermediate can then undergo an intramolecular cyclization. The choice of base and reaction conditions would be critical to promote the desired 5-exo-dig cyclization, where the carbanion generated from the acetonitrile (B52724) methylene (B1212753) group attacks the alkyne, leading to the formation of the pyrrole (B145914) ring fused to the pyridine (B92270) core. A variety of substituents could be introduced at the 2-position of the pyrrole ring by selecting the appropriate terminal alkyne.

Recent studies have demonstrated the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives using a similar strategy starting from a bromo-analogue, highlighting the feasibility of this approach. nih.gov For instance, a Suzuki cross-coupling reaction between a halo-pyridine and an appropriate boronic acid has been successfully employed to construct the pyrrolo[3,2-c]pyridine skeleton. nih.gov

Table 1: Potential Synthesis of Pyrrolo[3,2-c]pyridine Derivatives

| Starting Material | Reagent | Product |

| This compound | Terminal Alkyne, Pd Catalyst, Base | Substituted Pyrrolo[3,2-c]pyridine |

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. mdpi.com The synthesis of this scaffold traditionally involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone or related reagents. organic-chemistry.orgacs.org

While this compound does not possess the requisite 2-amino group for direct application in classical imidazo[1,2-a]pyridine (B132010) syntheses, its functional groups offer pathways for its conversion into a suitable precursor. For example, the cyanomethyl group could potentially be transformed into an aminomethyl group, which could then be utilized in novel cyclization strategies.

Alternatively, modern synthetic methods are expanding the toolkit for the construction of this ring system. One can envision a multi-step sequence where the iodo group is first replaced with an amino functionality through a Buchwald-Hartwig amination. The resulting 3-amino-4-cyanomethylpyridine could then undergo further transformations and cyclization to yield a related fused pyridine system, although not the traditional imidazo[1,2-a]pyridine structure. The development of novel cyclization strategies that directly utilize the iodo and cyanomethyl functionalities remains an area of interest.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of growing interest in drug discovery due to their unique three-dimensional structures. Spiro-fused pyridine derivatives can be synthesized through multi-component reactions involving functionalized pyridines.

Starting from this compound, one could explore its participation in cascade reactions. For instance, the cyanomethyl group can act as a nucleophile in Knoevenagel-type condensations with various carbonyl compounds. The iodine atom, while less likely to participate directly in the spiro-cyclization, can be used to pre-functionalize the molecule with a group that does take part in the key ring-forming step. One-pot, four-component reactions have been reported for the synthesis of functionalized spiro[indoline-3,4'-pyridines], showcasing the potential of multi-component strategies in this area. beilstein-journals.org

Synthesis of Polysubstituted Pyridine Derivatives

The iodo-substituent on the pyridine ring of this compound serves as an excellent handle for introducing a wide variety of functional groups via well-established cross-coupling reactions. This allows for the synthesis of a library of polysubstituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. rsc.org

Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing amino substituents.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.

The cyanomethyl group can also be further elaborated. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used as a nucleophile in various condensation reactions. The combination of these transformations allows for the generation of a vast array of polysubstituted pyridine derivatives with diverse substitution patterns and functionalities.

Table 2: Cross-Coupling Reactions for Polysubstituted Pyridine Synthesis

| Reaction Name | Coupling Partner | Introduced Substituent |

| Suzuki Coupling | R-B(OH)2 | Aryl, Heteroaryl, Alkyl |

| Heck Coupling | Alkene | Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl |

| Buchwald-Hartwig Amination | R2NH | Amino |

Role in the Synthesis of Functional Organic Materials

Pyridine-containing polymers and organic molecules have found applications as functional materials in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysis. rsc.orgrsc.org The electronic properties of the pyridine ring, combined with the ability to tune its characteristics through substitution, make it an attractive component in the design of such materials.

This compound can serve as a monomer or a key intermediate in the synthesis of these materials. The iodo group allows for its incorporation into polymeric structures via cross-coupling polymerization reactions. For example, poly(p-phenylene) type polymers containing pyridine units could be synthesized through repeated Suzuki or Yamamoto coupling reactions. The nitrile functionality of the cyanomethyl group can also influence the electronic properties of the resulting material or serve as a site for post-polymerization modification. The combination of the electron-withdrawing nature of the pyridine nitrogen and the nitrile group can lead to materials with interesting photophysical and electronic properties.

Future Directions in Synthetic Applications of this compound

The synthetic utility of this compound is far from fully explored. Future research is likely to focus on several key areas:

Development of Novel Cascade Reactions: Designing one-pot reactions that utilize both the iodo and cyanomethyl groups to rapidly build molecular complexity will be a significant area of investigation.

Asymmetric Catalysis: The development of enantioselective methods for the transformation of the cyanomethyl group or for reactions involving substituents introduced via cross-coupling will be crucial for the synthesis of chiral molecules.

Synthesis of Novel Functional Materials: The exploration of this compound as a building block for new classes of polymers and small molecules with tailored electronic and photophysical properties for applications in organic electronics and sensing is a promising avenue.

Application in Medicinal Chemistry: The systematic synthesis and biological evaluation of libraries of compounds derived from this precursor could lead to the discovery of new therapeutic agents.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(3-Iodopyridin-4-yl)acetonitrile, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. A common approach uses pyridine derivatives as precursors, with iodination at the 3-position followed by functionalization with an acetonitrile group. For example, similar compounds (e.g., imidazo-pyridine acetonitriles) are synthesized via nucleophilic substitution or condensation reactions using acetonitrile-containing reagents under inert atmospheres. Solvents like acetonitrile (ACN) are often employed due to their polarity and compatibility with nitrile groups . Reaction monitoring via TLC and purification via silica gel chromatography are critical for isolating high-purity products .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Based on analogous compounds, this compound likely exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers should:

- Use PPE (gloves, lab coats, goggles) and work in a fume hood.

- Store in tightly sealed containers in ventilated areas away from oxidizers.

- Follow spill management protocols (neutralization with appropriate absorbents) and disposal via certified waste facilities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the pyridine ring substitution pattern and acetonitrile group integration.

- FT-IR : For identifying nitrile (C≡N) stretches (~2200 cm⁻¹) and aromatic C-I bonds.

- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : To validate purity and stoichiometry. Cross-referencing with published data for structurally similar compounds is advised .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : DFT studies (e.g., using Gaussian or ORCA software) can model the compound’s HOMO-LUMO gaps, charge distribution, and iodine’s electronic effects. Basis sets like 6-311G(d,p) for lighter atoms and LANL2DZ for iodine are recommended. Solvent effects (e.g., acetonitrile) should be incorporated via implicit models (e.g., PCM). Validate computational results with experimental UV-Vis or cyclic voltammetry data .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX address them?

- Methodological Answer : Heavy atoms like iodine cause significant X-ray absorption, requiring high-resolution data. SHELXL refines structures by:

- Applying anisotropic displacement parameters for iodine.

- Using TWIN/BASF commands for twinned crystals.

- Incorporating hydrogen atoms via riding models. For macromolecular interfaces, SHELXPRO can optimize geometry restraints. Validation tools (e.g., PLATON) should check for missed symmetry or disorder .

Q. How do substituents on the pyridine ring influence the reactivity of acetonitrile derivatives in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., iodine at the 3-position) activate the pyridine ring toward electrophilic substitution but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with fluorinated analogs (e.g., 3,5-difluorophenylacetonitrile) show that halogen electronegativity affects reaction rates and regioselectivity. Optimize using palladium catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF) .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for nitrile-containing heterocycles?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.